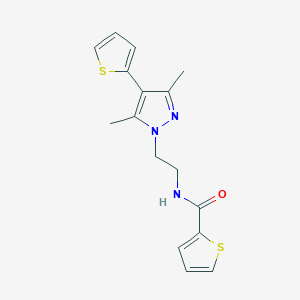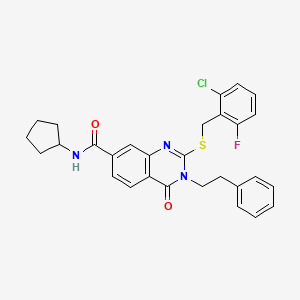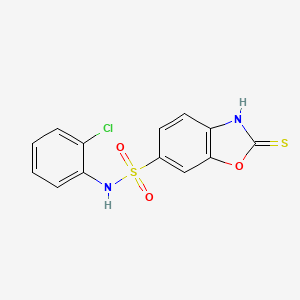
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide is a sulfonamide derivative, a class of compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2), which is a key functional group in many drug molecules due to its stability and ability to engage in hydrogen bonding.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One such method involves the reaction of sulfinic acid salts with N-chlorobenzotriazole, which yields N-alkane-, N-arene-, and N-heteroenesulfonylbenzotriazoles in moderate to high yields . These intermediates can then be further reacted with primary and secondary aliphatic amines to produce the corresponding sulfonamides. This one-pot reaction is efficient and can be performed at temperatures ranging from 20-80 degrees Celsius, providing yields between 64-100% .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic or heteroaromatic ring. In the case of this compound, the structure would include a benzoxazole ring system, which is a heterocyclic compound containing both oxygen and nitrogen atoms within the ring. The chloro and sulfanyl substituents on the aromatic ring would influence the electronic properties of the molecule and potentially its biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For instance, chlorosulfonation is a reaction where chlorosulfonic acid is used to introduce sulfonyl chloride groups into aromatic compounds . These sulfonyl chloride intermediates can then be converted into sulfonamides by reacting with amines. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can affect the site of substitution and the overall yield of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives like this compound are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's polarity, solubility in water, and ability to form hydrogen bonds. These properties are crucial for the biological activity of sulfonamides, as they affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the chloro and sulfanyl substituents can impact the compound's acidity, basicity, and stability under various conditions.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide and its derivatives have shown significant potential in antimicrobial and antifungal applications. Research indicates that certain compounds in this class exhibit comparable or better antimicrobial activity against various bacterial and fungal strains compared to reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016). Another study on tetrazole derivatives containing benzoxazole moieties demonstrated high cell growth inhibition against certain molds and yeast, suggesting their potential as novel antifungal agents (Łukowska-Chojnacka et al., 2016).
Antitubercular and Antioxidant Properties
Compounds synthesized from benzoxazole sulfonamide derivatives have been assessed for their antitubercular activities. Some of these compounds displayed promising results in antimicrobial, antioxidant, and antitubercular activities, indicating their potential in treating tuberculosis and related conditions (Fathima et al., 2021).
Light Harvesting and Enzyme Inhibition
These compounds have also been studied for their potential in light harvesting and as enzyme inhibitors. A study on aromatic halogen-substituted sulfonamidobenzoxazole compounds revealed their significance in the development of novel inhibitor molecules for enzymes like Topoisomerase II. These compounds may have applications in designing new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).
Applications in Cancer Therapy
Derivatives of this compound have shown potential as anticancer agents. Research into novel 4-chloro-1,3-benzoxazole derivatives demonstrated significant biological potency, including antimicrobial, antifungal, antioxidant, and anticancer activities. These findings are pivotal for the design of new anticancer drugs (Fathima et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-6-sulfonamide are currently unknown . It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c14-9-3-1-2-4-10(9)16-21(17,18)8-5-6-11-12(7-8)19-13(20)15-11/h1-7,16H,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSMCQRGWEMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=S)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


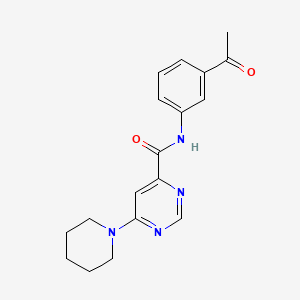
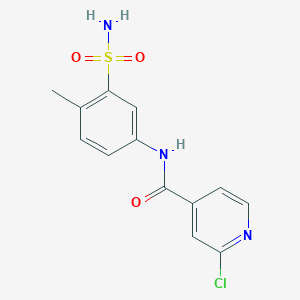
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
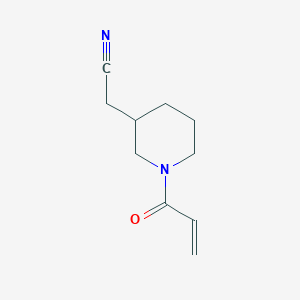
![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)
![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)
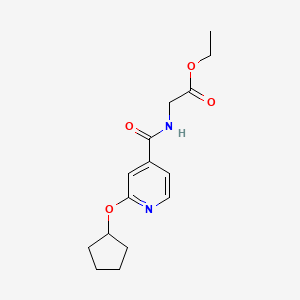
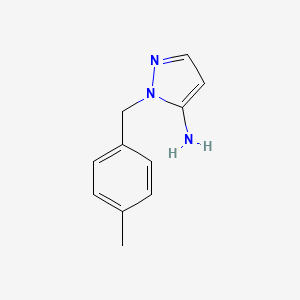
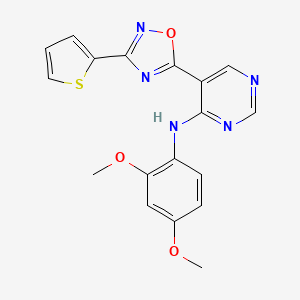
![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)
